Scientific Field: Organic Chemistry
Summary of the Application: 4-Acetyl-2-cyanopyridine is used in the synthesis of pyridine derivatives.
Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives.
Results or Outcomes: The use of magnetically recoverable nano-catalysts in the synthesis of pyridine derivatives has been found to be effective.
Scientific Field: Biochemistry
Summary of the Application: 2-cyanopyridine derivatives, such as 4-Acetyl-2-cyanopyridine, have been used for N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
Methods of Application: Systematic investigations of various 2-cyanopyridines revealed that 2-cyanopyridines with electron-withdrawing groups react efficiently with cysteine under aqueous and mild conditions.
Results or Outcomes: The highly reactive 2-cyanopyridines enable the peptide bond cleavage of glutathione.
Scientific Field: Biotechnology
Summary of the Application: 4-Acetyl-2-cyanopyridine is used in the production of 2-picolinamide through the secondary activity of nitrilase from Acidovorax facilis 72 W (Nit72W).
Methods of Application: The secondary activity of Nit72W towards 2-cyanopyridine was increased by modifying the active pocket.
Results or Outcomes: The modified Nit72W showed potential for industrial applications, especially for the production of 2-picolinamide.
Summary of the Application: 4-Acetyl-2-cyanopyridine is used in nitrile biocatalysis.
Results or Outcomes: This research provides insights into the potential of nitrilases in nitrile biocatalysis.
Summary of the Application: 4-Acetyl-2-cyanopyridine is used in the preparation of 2-cyano-4-chloropyridines.
Methods of Application: The reaction conditions and solvents used in the preparation process play a crucial role.
Results or Outcomes: The preparation process resulted in the successful synthesis of 2-cyano-4-chloropyridines.
Summary of the Application: 4-Acetyl-2-cyanopyridine is used in a photocatalytic strategy for the chemodivergent radical benzylation of 4-cyanopyridines.
Methods of Application: The choice of different photocatalyst quenchers allowed to select at will between mechanistically divergent processes.
Results or Outcomes: This method has several advantages, such as broad substrate scope tolerance, shorter reaction times, environmentally benign approach, catalyst recyclability, simple and easy workup procedures, etc.
4-Acetyl-2-cyanopyridine is a chemical compound with the molecular formula C₈H₆N₂O. It features a pyridine ring substituted at the 2-position with a cyano group and at the 4-position with an acetyl group. This compound is part of the broader family of cyanopyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry due to their reactivity and ability to form various derivatives.
The biological activity of 4-acetyl-2-cyanopyridine has been explored in various studies, particularly regarding its interactions with cysteine residues in proteins. Its derivatives have shown selective reactivity towards thiols, making them valuable for studying protein modifications and potential therapeutic applications. The compound's ability to facilitate peptide bond cleavage selectively at cysteine sites indicates its potential in drug delivery systems and therapeutic interventions .
Several methods exist for synthesizing 4-acetyl-2-cyanopyridine:
4-Acetyl-2-cyanopyridine has several applications:
Studies have shown that 4-acetyl-2-cyanopyridine interacts selectively with cysteine residues in peptides, leading to the formation of stable thiazoline products. This selectivity is advantageous for developing bioconjugation techniques that require precise targeting of specific amino acids within proteins . Furthermore, it has been used to explore peptide bond cleavage mechanisms involving glutathione and other thiol-containing compounds.
Several compounds share structural similarities with 4-acetyl-2-cyanopyridine. Here are some notable examples:
The uniqueness of 4-acetyl-2-cyanopyridine lies in its dual functionality—combining both an acetyl and a cyano group—allowing it to engage in diverse